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Benzenepropanoic acid, 5-bromo-2-iodo-

Cat. No.: B12332416
M. Wt: 354.97 g/mol
InChI Key: GQSDLZDRVUUVNY-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Carboxylic Acids in Organic Synthesis and Medicinal Chemistry

Halogenated aromatic carboxylic acids are a cornerstone of modern organic chemistry and drug discovery. The incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) onto an aromatic ring bearing a carboxylic acid group imparts unique physicochemical properties that are highly sought after. In organic synthesis, these compounds are prized as versatile intermediates. The carbon-halogen bond can be selectively cleaved or transformed through various reactions, including cross-coupling, substitution, and metallation, providing a gateway to more complex molecular architectures. nih.govchemsrc.com The presence of the carboxylic acid moiety offers a handle for further functionalization, such as conversion to esters, amides, or other derivatives, and can direct the regioselectivity of certain reactions. For instance, the process of halodecarboxylation allows for the conversion of readily available carboxylic acids into valuable organic halides. nih.govchemsrc.com Furthermore, α-halogenated carboxylic acids are particularly reactive intermediates in SN2 reactions, facilitating the synthesis of a wide range of compounds.

In the realm of medicinal chemistry, the strategic placement of halogens on a drug candidate can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. Halogens can modulate the acidity of the carboxylic acid group, affect the compound's lipophilicity, and participate in specific interactions with biological targets. A key interaction is halogen bonding, a non-covalent interaction where a halogen atom acts as a Lewis acid, which is increasingly being exploited in rational drug design to enhance binding affinity and specificity. The carboxylic acid group itself is a common feature in many drugs, as it can mimic the carboxylate groups of amino acids and other endogenous molecules, enabling interaction with enzymes and receptors.

Overview of the Benzenepropanoic Acid Scaffold as a Building Block in Advanced Chemical Systems

The benzenepropanoic acid scaffold, which consists of a benzene (B151609) ring attached to a three-carbon carboxylic acid chain, is a privileged structure in the design of advanced chemical systems. This framework is found in numerous biologically active compounds and serves as a crucial building block for pharmaceuticals and agrochemicals. Its structural features allow for a high degree of molecular diversity. The aromatic ring can be substituted at various positions, while the propanoic acid side chain offers points for modification and can influence the molecule's conformational flexibility.

The versatility of the benzenepropanoic acid scaffold stems from the combined properties of the aromatic ring and the carboxylic acid functional group. The aromatic core provides a rigid platform for the precise spatial arrangement of substituents, while the carboxylic acid tail can engage in critical hydrogen bonding and ionic interactions, which are often essential for biological recognition and solubility. This combination makes the benzenepropanoic acid structure a valuable starting point for the synthesis of complex molecules with tailored functions.

Positioning of Benzenepropanoic Acid, 5-bromo-2-iodo- within Current Research Paradigms for Functional Materials and Biochemical Probes

Benzenepropanoic acid, 5-bromo-2-iodo- (CAS Number: 1261518-06-2) is a molecule that, while not yet extensively documented in dedicated research studies, is poised with significant potential at the intersection of several key research areas. Its structure is particularly noteworthy due to the presence of two different halogen atoms, bromine and iodine, at specific positions on the benzenepropanoic acid framework. This di-halogenation pattern offers a unique platform for selective, stepwise chemical modifications. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many cross-coupling reactions, allowing for sequential functionalization at the 2- and 5-positions of the benzene ring.

This differential reactivity makes Benzenepropanoic acid, 5-bromo-2-iodo- a potentially valuable building block for the synthesis of complex, highly substituted aromatic compounds. In the context of functional materials , this could translate to the development of novel organic semiconductors, liquid crystals, or polymers where precise control over the molecular architecture is paramount for achieving desired electronic or optical properties.

As a potential biochemical probe , the molecule offers several intriguing possibilities. The bromo- and iodo-substituents can be used to introduce reporter groups, such as fluorophores or affinity tags, through selective chemical reactions. Furthermore, the presence of heavy atoms like bromine and iodine can be useful for X-ray crystallography studies to phase protein structures when the molecule is bound to a biological target. While specific applications are yet to be detailed in the literature, the inherent chemical features of Benzenepropanoic acid, 5-bromo-2-iodo- position it as a compound of interest for researchers exploring new frontiers in materials science and chemical biology.

Data Tables

Table 1: Physicochemical Properties of Benzenepropanoic acid, 5-bromo-2-iodo-

PropertyValue
CAS Number 1261518-06-2
Molecular Formula C₉H₈BrIO₂
Molecular Weight 369.97 g/mol
Canonical SMILES C1=C(C=C(C(=C1)Br)CCC(=O)O)I

Table 2: Comparison of Halogen Properties Relevant to Chemical Synthesis

HalogenElectronegativity (Pauling Scale)C-X Bond Energy (in Benzene, kJ/mol)Common Synthetic Applications
Fluorine (F) 3.98~522Often introduced to increase metabolic stability and alter electronic properties.
Chlorine (Cl) 3.16~400Used in a wide range of coupling reactions and as a leaving group.
Bromine (Br) 2.96~336Highly versatile for cross-coupling (e.g., Suzuki, Heck) and radical reactions.
Iodine (I) 2.66~272Most reactive in many cross-coupling reactions, enabling mild reaction conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrIO2 B12332416 Benzenepropanoic acid, 5-bromo-2-iodo-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

3-(5-bromo-2-iodophenyl)propanoic acid

InChI

InChI=1S/C9H8BrIO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)

InChI Key

GQSDLZDRVUUVNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CCC(=O)O)I

Origin of Product

United States

Advanced Synthetic Methodologies for Benzenepropanoic Acid, 5 Bromo 2 Iodo and Its Analogues

Strategies for Regioselective Halogenation and Introduction of Bromo- and Iodo- Substituents

The precise placement of bromo- and iodo- groups on the benzenepropanoic acid framework is paramount for its utility as a synthetic intermediate. The electronic properties and directing effects of the substituents already present on the aromatic ring—the propanoic acid side chain and any existing halogens—govern the outcome of halogenation reactions. wikipedia.org The alkyl portion of the propanoic acid group is generally an ortho-, para-director, while halogens are also ortho-, para-directing yet deactivating. libretexts.org This interplay requires carefully chosen methods to achieve the desired 5-bromo-2-iodo substitution pattern.

Electrophilic Aromatic Substitution Approaches for Halogenation

Electrophilic aromatic substitution (SEAr) is a fundamental strategy for introducing halogen atoms directly onto an aromatic ring. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom, preserving the aromatic system. byjus.com

For bromination, a source of electrophilic bromine, typically molecular bromine (Br₂), is activated by a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum trichloride (B1173362) (AlCl₃). masterorganicchemistry.comfiveable.me The catalyst polarizes the Br-Br bond, generating a potent electrophile that can be attacked by the electron-rich aromatic ring. libretexts.orgfiveable.me

Iodination presents a different challenge, as molecular iodine (I₂) is less reactive. The reaction requires an activating agent, often an oxidizing agent like nitric acid or a source of the iodonium (B1229267) ion (I⁺), to facilitate the substitution. masterorganicchemistry.com A common and effective method involves using N-Iodosuccinimide (NIS) in the presence of an acid. For instance, the synthesis of the closely related precursor, 5-iodo-2-bromo-benzoic acid, has been successfully achieved by treating 2-bromobenzoic acid with NIS in hydrochloric acid, demonstrating a viable pathway for introducing iodine regioselectively. google.com The choice of solvent and reaction temperature is critical to control the reaction and maximize the yield of the desired isomer. google.com

Table 1: Reagents for Electrophilic Aromatic Halogenation

Halogenation Type Common Reagents Catalyst/Activator Reference
Bromination Molecular Bromine (Br₂) FeBr₃, AlCl₃ byjus.com, fiveable.me
N-Bromosuccinimide (NBS) Acid catalyst nih.gov, dntb.gov.ua
Iodination Molecular Iodine (I₂) Oxidizing agent (e.g., HNO₃) masterorganicchemistry.com
N-Iodosuccinimide (NIS) Acid (e.g., HCl, H₂SO₄) google.com
Potassium dichloroiodate (KICl₂) Aqueous solution lookchem.com

Diazotization-Mediated Halogenation Sequences for Aryl Iodides and Bromides

When direct electrophilic substitution does not provide the required regioselectivity, diazotization of an aromatic amine offers a powerful alternative. This multi-step sequence, often involving a Sandmeyer-type reaction, allows for the introduction of a halogen at a position predetermined by the location of an amino group.

A patented method for producing 2-bromo-5-iodo-benzoic acid, a key precursor, exemplifies this strategy. The synthesis begins with 5-amino-2-bromobenzoic acid. google.com This starting material is treated with a nitrite (B80452) source, such as an aqueous solution of sodium nitrite, in the presence of a strong inorganic acid. This step generates a diazonium salt intermediate. The subsequent introduction of an iodide source, like potassium iodide, to the diazonium salt solution leads to the displacement of the diazonium group (N₂) by iodine, yielding the target 2-bromo-5-iodo-benzoic acid with high regiochemical purity. google.com This method is particularly valuable as it circumvents the challenges of controlling isomer formation inherent in direct halogenation of a substituted benzene (B151609) ring.

Catalytic Approaches in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal-catalyzed reactions have revolutionized organic synthesis, providing efficient ways to construct complex molecular architectures. mdpi.com For a scaffold like Benzenepropanoic acid, 5-bromo-2-iodo-, the halogen atoms serve as versatile handles for further elaboration through cross-coupling reactions, enabling the synthesis of a vast array of analogues.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Kumada Coupling) for Aryl System Construction

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. libretexts.orgwikipedia.org The Suzuki and Kumada couplings are prominent examples used to construct biaryl systems or attach alkyl side chains. libretexts.orgwikipedia.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For synthesizing analogues of the target compound, one could couple an arylboronic acid with the 5-bromo-2-iodo-benzenepropanoic acid core. The differential reactivity of the C-I and C-Br bonds (reactivity order: I > Br > Cl) can be exploited for selective, stepwise couplings. libretexts.org

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner, coupled with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org While Grignard reagents are more reactive and less functional-group-tolerant than organoboranes, the Kumada reaction is a highly effective method for C-C bond formation, including the synthesis of sterically hindered biaryls. organic-chemistry.orgresearchgate.net This reaction is a cornerstone of industrial processes for its economic efficiency. organic-chemistry.org

Table 2: Comparison of Suzuki and Kumada Cross-Coupling Reactions

Feature Suzuki-Miyaura Coupling Kumada Coupling Reference
Organometallic Reagent Organoboron (e.g., boronic acid) Grignard Reagent (R-MgX) libretexts.org, wikipedia.org
Catalyst Palladium(0) complexes Nickel(II) or Palladium(II) complexes libretexts.org, wikipedia.org
Functional Group Tolerance High Moderate (sensitive to acidic protons) nih.gov, organic-chemistry.org
Byproducts Boron-based, generally non-toxic Magnesium salts nih.gov, wikipedia.org
Key Application Synthesis of biaryls, styrenes Economic synthesis of unsymmetrical biaryls libretexts.org, organic-chemistry.org

Exploration of Other Transition Metal-Mediated Transformations for Benzenepropanoic Acid Scaffolds

Beyond palladium-catalyzed C-C couplings, a broader spectrum of transition metal-mediated reactions can be employed to create diverse analogues from the benzenepropanoic acid scaffold. nih.govnih.gov These methods allow for the formation of carbon-heteroatom bonds or the construction of new ring systems.

Catalytic systems based on metals like copper, nickel, and gold enable a variety of transformations:

Buchwald-Hartwig Amination: A palladium-catalyzed reaction for forming C-N bonds, allowing the introduction of amine functionalities by coupling an aryl halide with an amine. nih.gov

Chan-Lam Coupling: A copper-promoted reaction that forms C-O, C-N, or C-S bonds using boronic acids as the coupling partner.

Sonogashira Coupling: A palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, useful for introducing alkynyl groups. wikipedia.org

C-H Activation/Functionalization: Modern methods that use catalysts (often palladium) to directly convert a C-H bond into a C-C or C-heteroatom bond, offering new, efficient routes to functionalization. nih.govresearchgate.net

Cyclization Reactions: Transition metals can catalyze intramolecular reactions to build new heterocyclic or carbocyclic scaffolds. For example, gold catalysts can mediate the cyclization of alkyne-containing benzoic acids. mdpi.com

These transformations significantly expand the chemical space accessible from the 5-bromo-2-iodo-benzenepropanoic acid starting material, enabling the synthesis of complex molecules for various applications.

Stereoselective Synthesis of Optically Active Benzenepropanoic Acid Derivatives

While Benzenepropanoic acid, 5-bromo-2-iodo- is itself an achiral molecule, many of its most important analogues possess stereocenters, typically on the propanoic acid side chain. The synthesis of these derivatives in an optically pure form requires stereoselective methods.

Achieving stereocontrol in the synthesis of propanoic acid derivatives can be approached through several key strategies:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or hydroxy acids. The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product.

Chiral Auxiliaries: A temporary chiral group (the auxiliary) is attached to the substrate to direct a subsequent chemical transformation. The auxiliary forces the reaction to proceed from a specific face of the molecule, inducing high stereoselectivity. After the key bond-forming step, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a chiral product from an achiral or racemic substrate. This is a highly efficient method, with prominent examples including asymmetric hydrogenation of a prochiral alkene (e.g., a substituted cinnamic acid) to create a chiral center.

A relevant example of stereocontrolled synthesis is the preparation of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, which starts from the chiral building block known as Garner's aldehyde. elsevierpure.com This synthesis demonstrates how stereocenters can be methodically constructed, a principle directly applicable to creating optically active analogues of Benzenepropanoic acid, 5-bromo-2-iodo-.

Enzymatic Resolution and Chiral Catalyst Applications

The presence of a stereocenter in the propanoic acid side-chain of many benzenepropanoic acid derivatives necessitates methods for producing single enantiomers, which are often required for pharmaceutical applications. Enzymatic resolution and asymmetric catalysis are powerful tools for achieving this.

While specific enzymatic resolution data for Benzenepropanoic acid, 5-bromo-2-iodo- is not prevalent in public literature, extensive research on analogous structures provides a clear framework for its potential resolution. The enzymatic resolution of racemic esters of related compounds, such as 2-acetylthio-3-benzenepropanoic acid, has been successfully demonstrated. lookchem.com In one study, over 80 different enzymes were screened, with lipases, particularly from the Mucor genus, showing high activity and selectivity for the S-enantiomer of the corresponding ester. lookchem.com This approach typically involves the preferential hydrolysis of one enantiomer of a racemic ester, allowing for the separation of the resulting chiral acid from the unreacted ester. lookchem.commdpi.com

Key findings from the resolution of analogous benzenepropanoic acid esters indicate that reaction media is a critical factor. lookchem.com Enhanced enantioselectivity is often observed in mixtures of organic solvents (like acetonitrile (B52724) or acetone) and aqueous buffers, compared to buffer alone. lookchem.com Lipases from Pseudomonas cepacia and Burkholderia cepacia have also shown excellent enantioselectivity in the hydrolysis of similar substrates. mdpi.com

Table 1: Enzyme Screening for Resolution of an Analogous Benzenepropanoic Acid Ester Based on data from the resolution of ethyl 2-acetylthio-3-benzenepropanoate.

EnzymeSourceRelative ActivityEnantioselectivity (E-value)
Lipozyme IMMucor mieheiHigh>100
Lipase PSPseudomonas cepaciaHigh>50
Lipase from Candida rugosaCandida rugosaModerate~20
Porcine Pancreatic LipasePorcine PancreasLow<10

Beyond enzymatic methods, the use of chiral catalysts in asymmetric synthesis represents another frontier. chiralpedia.comyoutube.com For the synthesis of chiral propanoic acids, transition-metal catalysts combined with chiral ligands can facilitate enantioselective hydrogenations or conjugate additions. chiralpedia.com Furthermore, chiral phosphoric acids have emerged as powerful organocatalysts for a variety of transformations, including atroposelective reactions to create axial chirality, which could be relevant for complex aromatic structures. nih.gov

**2.4. Investigation of Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are increasingly integral to the design of synthetic routes for complex molecules like Benzenepropanoic acid, 5-bromo-2-iodo-.

A key strategy in green synthesis is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. rsc.org Water is a highly desirable green solvent, and its use has been demonstrated in the synthesis of the precursor, 5-bromo-2-iodobenzoic acid. This synthesis proceeds via a Sandmeyer reaction where 2-amino-5-bromobenzoic acid is diazotized and subsequently treated with potassium iodide in an aqueous system. chemicalbook.comnbinno.com The use of water as the primary solvent minimizes the environmental impact associated with organic solvent waste.

Another approach involves using catalytic systems that function in greener media. For instance, indole-catalyzed halogenations have been developed as an environmentally benign method for the bromination of various aromatic compounds. rsc.org While solvent-free conditions are the ideal, significant greening of a process can be achieved by minimizing solvent use or switching to aqueous media or recyclable organic solvents. For example, some patents describe recrystallization of related bromo-benzoic acid derivatives from solvents like ethanol (B145695) or methanol, which are considered greener than many chlorinated or aprotic polar solvents. google.com

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. frontiersin.orgunito.it Continuous flow chemistry is a primary tool for achieving this, offering superior control over reaction parameters compared to traditional batch reactors. frontiersin.orgresearchgate.net

Halogenation reactions, which are often fast and highly exothermic, benefit significantly from the enhanced heat and mass transfer capabilities of flow reactors. rsc.orgrsc.org This precise control minimizes the formation of byproducts and improves safety, especially when using hazardous reagents like elemental halogens. rsc.orgrsc.org While specific literature on the continuous flow synthesis of Benzenepropanoic acid, 5-bromo-2-iodo- is scarce, at least one manufacturer reports using advanced continuous flow technology for the production of its precursor, 5-bromo-2-iodobenzoic acid. nbinno.com This suggests the feasibility and industrial relevance of applying such technology. The transition from batch to continuous flow can lead to significant improvements in yield, safety, and reproducibility for the multi-step synthesis required for complex active pharmaceutical ingredients (APIs). unito.it

Table 2: Comparison of Batch vs. Continuous Flow Processing for Halogenation

ParameterBatch ProcessingContinuous Flow Processing
Heat TransferLimited by surface area-to-volume ratioExcellent, due to high surface area-to-volume ratio
SafetyHigher risk with exotherms and hazardous reagentsImproved safety, small reaction volumes, better containment. rsc.orgrsc.org
MixingCan be inefficient, leading to local concentration gradientsRapid and efficient mixing. rsc.org
ScalabilityComplex, often requires re-optimizationSimpler, by running the reactor for a longer time ("numbering-up"). researchgate.net
ReproducibilityVariableHigh, due to precise control of parameters. frontiersin.orgunito.it

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. numberanalytics.comjocpr.com The synthesis of a di-halogenated compound like Benzenepropanoic acid, 5-bromo-2-iodo- often involves reactions with inherently poor atom economy.

For the bromination step, electrophilic aromatic substitution is common. While using elemental bromine (Br₂) is atom-economical, it is also hazardous. The use of alternative brominating agents like N-bromosuccinimide (NBS) in an acid medium is frequent, but this generates succinimide (B58015) as a stoichiometric byproduct, reducing atom economy. google.com Optimizing catalyst selection and reaction conditions are key strategies for maximizing efficiency and reducing waste in all halogenation reactions. numberanalytics.com

Mechanistic Investigations of Reactions Involving Benzenepropanoic Acid, 5 Bromo 2 Iodo Systems

Elucidation of Reaction Pathways for Halogenation and Functional Group Interconversions

The reactivity of the aromatic ring in Benzenepropanoic acid, 5-bromo-2-iodo- is dictated by the directing effects of its substituents. Both the bromo and iodo groups are ortho-, para-directing deactivators, while the propanoic acid group is a meta-directing deactivator. Further halogenation of this molecule would likely proceed via an electrophilic aromatic substitution mechanism. youtube.com

Reaction Pathways for Further Halogenation:

In an electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. organicchemistrytutor.com The stability of this intermediate determines the position of substitution. For Benzenepropanoic acid, 5-bromo-2-iodo-, the existing substituents deactivate the ring, making further halogenation challenging. However, under forcing conditions with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃ for chlorination or bromination), substitution could occur. youtube.com The directing effects of the substituents would guide the incoming electrophile. The -CH₂CH₂COOH group is meta-directing, while the -Br and -I are ortho, para-directing. The positions open for substitution are C3, C4, and C6. The combined directing effects would need to be carefully considered to predict the major product.

Functional Group Interconversions:

The propanoic acid side chain and the halogen substituents are amenable to various transformations. The carboxylic acid can be converted to esters, amides, or acid chlorides using standard synthetic methods. The carbon-halogen bonds also offer sites for functionalization. For instance, the Ullmann reaction can be used to form carbon-carbon or carbon-nitrogen bonds, as demonstrated in the synthesis of 5-Bromo-2-(phenylamino)benzoic acid from 2,5-dibromobenzoic acid and aniline. libretexts.org While this example involves a benzoic acid derivative, similar principles could apply to the interconversion of the propanoic acid derivative.

Research into the halogenation of aromatic compounds has established that the reaction proceeds via the attack of an electrophile, which must be made powerful enough to overcome the ring's aromaticity. organicchemistrytutor.comlibretexts.org For halogens like chlorine and bromine, this requires activation with a Lewis acid. youtube.com Iodination is typically accomplished with an oxidizing agent that converts molecular iodine into a more potent electrophilic species. libretexts.org

Reaction TypeReagentsPotential Product Description
EsterificationAlcohol, Acid Catalyst5-bromo-2-iodo-benzenepropanoate ester
AmidationAmine, Coupling AgentN-substituted-5-bromo-2-iodo-benzenepropanamide
Further BrominationBr₂, FeBr₃Isomeric dibromo-iodo-benzenepropanoic acids

Detailed Analysis of Catalytic Cycle Mechanisms in Cross-Coupling Reactions

Benzenepropanoic acid, 5-bromo-2-iodo- is an ideal substrate for studying site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling. The difference in bond dissociation energies between the C-I and C-Br bonds (C-I < C-Br) allows for chemoselective functionalization. nih.gov

The generally accepted catalytic cycle for a Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. Due to the lower bond strength, the Pd(0) catalyst will selectively insert into the C-I bond over the C-Br bond. This is the rate-determining step and dictates the site selectivity. libretexts.org This forms a Pd(II) intermediate. Studies on aryl iodides suggest that the first irreversible step can be the binding of the iodoarene to the monoligated palladium complex. chemrxiv.orgresearchgate.net

Transmetalation: The organopalladium(II) halide intermediate then reacts with an organoboron reagent (e.g., an arylboronic acid) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) complex. numberanalytics.com

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming a new carbon-carbon bond. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.com

The choice of catalyst, ligands, and reaction conditions can significantly influence the selectivity and efficiency of the coupling reaction. nih.govyork.ac.ukwhiterose.ac.uk For instance, the use of specific phosphine (B1218219) ligands can enhance the activity and stability of the palladium catalyst. numberanalytics.com

Catalyst SystemSubstrate ExampleSelectivity OutcomeReference
Pd(OAc)₂ / PPh₃2,4-dibromopyridineC2-arylation (typical) nih.gov
Pd(OAc)₂ / ≤2PPh₃2,4-dibromopyridineC4-arylation (atypical) nih.gov
Pd₃Cl₂ cluster2,4-dibromopyridineC4-arylation (atypical) nih.gov
[Pd(μ-I)(P(t-Bu)₃)]₂Dihaloarenes (Br, I)Selective coupling at aryl iodide whiterose.ac.uk

Investigation of Radical and Ionic Reaction Mechanisms for Aromatic Systems

Aromatic substitution reactions can proceed through different mechanistic pathways, primarily ionic (such as electrophilic aromatic substitution) or radical (such as the SRN1 mechanism).

Ionic Reaction Mechanism:

The most common ionic mechanism for unsubstituted or activated aromatic rings is electrophilic aromatic substitution (EAS). As detailed in section 3.1, this pathway involves the attack of an electrophile on the π-system of the ring to form a cationic sigma complex. organicchemistrytutor.com For a heavily substituted and deactivated ring like that in Benzenepropanoic acid, 5-bromo-2-iodo-, this reaction is generally slow. The bromo, iodo, and propanoic acid groups all withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. quora.com

Radical Reaction Mechanism:

An alternative pathway is the radical-nucleophilic aromatic substitution (SRN1) mechanism. This is a chain reaction involving radical and radical anion intermediates. dalalinstitute.com The SRN1 mechanism does not require the strong deactivating or activating groups necessary for other types of aromatic substitution.

The key steps in the SRN1 mechanism are:

Initiation: The aryl halide accepts an electron from an initiator (e.g., solvated electrons in liquid ammonia) to form a radical anion.

Propagation:

The radical anion fragments, losing a halide ion to form an aryl radical.

This aryl radical reacts with a nucleophile to form a new radical anion.

The new radical anion transfers its electron to another molecule of the starting aryl halide, forming the product and regenerating the initial radical anion to continue the chain.

The presence of bromo and iodo substituents on the benzenepropanoic acid molecule could make it a suitable candidate for SRN1 reactions, where a nucleophile could replace one of the halogens via a radical intermediate. Research has shown that reactions between aromatic compounds and certain halogenating agents can produce persistent radical cations, suggesting that radical pathways are viable. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "Benzenepropanoic acid, 5-bromo-2-iodo-". It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous assignment of the molecular skeleton and the position of the substituents on the aromatic ring.

The ¹H and ¹³C NMR spectra of "Benzenepropanoic acid, 5-bromo-2-iodo-" are dictated by the substitution pattern on the phenyl ring and the propanoic acid side chain. The aromatic region of the ¹H NMR spectrum is particularly informative. Due to the 1,2,4-trisubstitution pattern, the three aromatic protons are chemically non-equivalent and exhibit a characteristic splitting pattern. Aromatic protons are generally observed in the region of 6.5-8.0 δ due to the deshielding effect of the aromatic ring current. pressbooks.publibretexts.org The presence of the electron-withdrawing iodine and bromine atoms further influences the chemical shifts of the adjacent protons.

The propanoic acid side chain gives rise to two characteristic multiplets in the ¹H NMR spectrum, corresponding to the α- and β-methylene protons (-CH₂-CH₂-COOH). These typically appear in the aliphatic region of the spectrum. The protons of the methylene (B1212753) group adjacent to the carboxyl group are expected to resonate at a slightly higher chemical shift than the methylene group adjacent to the aromatic ring.

In the ¹³C NMR spectrum, six distinct signals are expected for the aromatic carbons, and three signals for the propanoic acid chain carbons (the carboxyl carbon, and the two methylene carbons). The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atom bearing the iodine (C-2) is expected to be shifted to a very high field (low ppm value), while the carbon bearing the bromine (C-5) will also be influenced. The carboxyl carbon signal typically appears in the downfield region of the spectrum (~170-180 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Benzenepropanoic acid, 5-bromo-2-iodo- (Note: These are predicted values based on general principles and data for structurally similar compounds.)

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic-H37.0 - 7.5 (d)-
Aromatic-H47.2 - 7.7 (dd)-
Aromatic-H67.5 - 8.0 (d)-
α-CH₂2.5 - 3.0 (t)30 - 40
β-CH₂2.8 - 3.3 (t)35 - 45
COOH10 - 12 (s, broad)170 - 180
Aromatic-C1-135 - 145
Aromatic-C2-90 - 100
Aromatic-C3-130 - 140
Aromatic-C4-130 - 140
Aromatic-C5-115 - 125
Aromatic-C6-130 - 140

d = doublet, dd = doublet of doublets, t = triplet, s = singlet

To definitively assign all proton and carbon signals and confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically on adjacent carbons). For "Benzenepropanoic acid, 5-bromo-2-iodo-", COSY would show cross-peaks between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6) and between the α- and β-methylene protons of the propanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signal for each protonated carbon by identifying the one-bond C-H correlations. For instance, the signals of the aromatic protons would be correlated with their corresponding aromatic carbon signals, and the methylene protons with their respective carbon signals.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For "Benzenepropanoic acid, 5-bromo-2-iodo-", high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₉H₈BrIO₂. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways. A common fragmentation for phenylpropanoic acids is the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzyl-type cation. massbank.eu Another characteristic fragmentation is the loss of the carboxyl group or parts of the side chain. docbrown.info The presence of the halogen atoms would also influence the fragmentation, with potential loss of Br or I radicals.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of Benzenepropanoic acid, 5-bromo-2-iodo-

m/z Value Possible Fragment Significance
353/355[C₉H₈BrIO₂]⁺Molecular Ion (M⁺)
308/310[M - COOH]⁺Loss of carboxyl group
227[M - Br - COOH]⁺Loss of bromine and carboxyl group
181/183[M - I - COOH]⁺Loss of iodine and carboxyl group
259/261[C₇H₅BrI]⁺Cleavage of the propanoic side chain

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing the purity of "Benzenepropanoic acid, 5-bromo-2-iodo-" and for analyzing complex mixtures. researchgate.net These techniques separate the components of a mixture before they are introduced into the mass spectrometer.

LC-MS is particularly well-suited for the analysis of carboxylic acids like benzenepropanoic acid derivatives. It allows for the separation of the target compound from any starting materials, by-products, or isomers. The use of a suitable stationary phase and mobile phase gradient in the liquid chromatograph ensures efficient separation. The mass spectrometer then provides mass information for each separated component, confirming the identity of the main peak and any impurities.

GC-MS can also be used, potentially after derivatization of the carboxylic acid to a more volatile ester, to assess purity and identify volatile contaminants. spectrabase.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. acs.org They are particularly useful for identifying the functional groups present in a molecule.

For "Benzenepropanoic acid, 5-bromo-2-iodo-", the IR spectrum would show several characteristic absorption bands:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, which is formed through intermolecular hydrogen bonding. ucl.ac.uk

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid. ucl.ac.uk

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. pressbooks.pubopenstax.org

Aromatic C=C Stretch: A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring. pressbooks.pubopenstax.org

C-H Bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can be indicative of the substitution pattern of the aromatic ring. A 1,2,4-trisubstituted ring often shows characteristic bands in this region. libretexts.orgthieme-connect.de

C-Br and C-I Stretches: The C-Br and C-I stretching vibrations are expected to appear in the lower frequency region of the spectrum (fingerprint region), typically below 700 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 3: Key Infrared Absorption Bands for Benzenepropanoic acid, 5-bromo-2-iodo-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch (dimer)2500 - 3300Broad, Strong
Carboxylic AcidC=O Stretch~1700Sharp, Strong
Aromatic RingC-H Stretch>3000Medium to Weak
Aromatic RingC=C Stretch1450 - 1600Medium
Aromatic RingC-H Bending (out-of-plane)800 - 900Strong
Alkyl ChainC-H Stretch2850 - 2960Medium

X-ray Crystallography for Precise Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, provided that a suitable single crystal of the compound or a derivative can be grown. For phenylpropanoic acid derivatives, this technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions. researchgate.net

Studies on similar substituted phenylpropanoic acids have shown that they often crystallize with a centrosymmetric dimer motif, where two molecules are held together by strong O-H···O hydrogen bonds between their carboxylic acid groups. acs.orgresearchgate.net This is a very common and stable supramolecular synthon for carboxylic acids. The crystal packing is then further stabilized by other weaker intermolecular interactions, such as C-H···O or halogen bonds. The presence of the heavy bromine and iodine atoms in "Benzenepropanoic acid, 5-bromo-2-iodo-" could lead to significant halogen bonding interactions (e.g., I···O, Br···O, or I···Br), which would play a crucial role in directing the crystal packing. rsc.org

A successful crystallographic analysis would provide definitive proof of the substitution pattern on the aromatic ring and the conformation of the propanoic acid side chain relative to the ring.

Research on Functional Derivatives and Analogues of Benzenepropanoic Acid, 5 Bromo 2 Iodo

Synthesis and Exploration of Novel Halogenated Benzenepropanoic Acid Scaffolds with Modified Side Chains or Ring Substitutions.

The synthesis of halogenated benzenepropanoic acid scaffolds like Benzenepropanoic acid, 5-bromo-2-iodo- is a multi-step process that often begins with simpler, commercially available starting materials. A common precursor for such syntheses is 2-amino-5-bromobenzoic acid. chemicalbook.com A typical synthetic route involves a Sandmeyer-type reaction where the amino group is converted into a diazonium salt and subsequently substituted with an iodo group to yield 5-bromo-2-iodobenzoic acid. chemicalbook.com This intermediate can then be further modified to introduce the propanoic acid side chain.

The modification of the propanoic acid side chain can be achieved through various organic reactions. For instance, the carboxylic acid group of 5-bromo-2-iodobenzoic acid can be reduced to an alcohol, which can then be converted to a halide and subsequently used in a chain extension reaction, such as a malonic ester synthesis, to build the propanoic acid side chain.

The exploration of novel scaffolds involves modifying the side chains or the substitutions on the benzene (B151609) ring. For example, the propanoic acid side chain can be altered to include different functional groups, such as ketones or esters, to modulate the compound's physicochemical properties. sigmaaldrich.com Furthermore, the bromo and iodo substituents on the benzene ring can be replaced with other halogens or functional groups through cross-coupling reactions, like the Suzuki or Sonogashira reactions, to create a diverse library of analogues. researchgate.net The synthesis of various substituted indole (B1671886) derivatives, for example, has been achieved using halogenated anilines as starting materials, demonstrating the versatility of these precursors in generating complex heterocyclic structures. researchgate.netnih.gov

Starting MaterialKey ReactionsIntermediate/Final Product
2-Amino-5-bromobenzoic acidDiazotization, Sandmeyer reaction5-Bromo-2-iodobenzoic acid chemicalbook.com
5-Bromo-2-iodobenzoic acidReduction, Halogenation, Malonic ester synthesisBenzenepropanoic acid, 5-bromo-2-iodo-
Halogenated anilinesSonogashira cross-coupling, HeteroannulationSubstituted indoles researchgate.net

Systematic Structure-Activity Relationship (SAR) Studies for Targeted Functionalization.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For halogenated benzenepropanoic acids, SAR studies focus on the type, number, and position of halogen substituents on the aromatic ring, as well as modifications to the propanoic acid side chain.

The presence and nature of halogen atoms can significantly impact a molecule's properties. Halogens can influence lipophilicity, electronic character, and the potential for halogen bonding, all of which can affect how the molecule interacts with biological targets. drugdesign.org For instance, in a series of 2-benzylidene-1-indanone (B110557) derivatives, the presence of fluorine, bromine, trifluoromethyl, or trifluoromethoxy groups on the phenyl ring was found to be important for their inhibitory activity on ROS production. nih.gov

The position of the halogens is also critical. Studies on halogenated biphenyls have shown that the arrangement of halogens affects the molecule's ability to adopt a planar conformation, which can be necessary for binding to certain receptors. nih.gov In the case of Benzenepropanoic acid, 5-bromo-2-iodo-, the ortho-iodo and meta-bromo substitution pattern creates a specific electronic and steric environment that will dictate its interaction with target proteins. The carboxylic acid group of the propanoic acid side chain is often a key interaction point, potentially forming hydrogen bonds or ionic interactions with receptor sites. drugdesign.org Esterification or other modifications of this group typically lead to a significant change or loss of biological activity. drugdesign.org

Structural FeatureImpact on ActivityReference
Halogen type and positionInfluences lipophilicity, electronic character, and receptor binding. drugdesign.orgnih.gov drugdesign.orgnih.gov
Ring planarityAffects steric fit with the receptor. nih.gov nih.gov
Carboxylic acid groupOften crucial for hydrogen bonding or ionic interactions. drugdesign.org drugdesign.org

Investigation of Benzenepropanoic Acid Conjugates and Prodrug Strategies.

Prodrug strategies are often employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or ability to cross cell membranes. For compounds containing a carboxylic acid group like benzenepropanoic acid, a common prodrug approach is to create an ester, which can be hydrolyzed in the body to release the active drug. orientjchem.org This strategy can mask the polar carboxylic acid group, increasing the molecule's lipophilicity and facilitating its absorption.

Another advanced strategy is the development of peptide-drug conjugates (PDCs). In this approach, the benzenepropanoic acid derivative is covalently linked to a peptide carrier. nih.gov This can enhance drug delivery to specific tissues or cells that express receptors for the peptide. nih.gov The linker between the drug and the peptide is designed to be cleaved by enzymes present at the target site, releasing the active drug. nih.govnih.gov

Bioprecursor prodrugs represent another avenue, where the drug is administered in an inactive form and is metabolically converted to the active form through oxidation or reduction. orientjchem.org For instance, a primary amine could be a bioprecursor for a carboxylic acid. orientjchem.org These strategies can help overcome challenges such as poor bioavailability and rapid metabolism. mdpi.comrsc.org

Prodrug StrategyDescriptionPotential Benefit
EsterificationThe carboxylic acid is converted to an ester.Increased lipophilicity and absorption. orientjchem.org
Peptide-Drug Conjugates (PDCs)The drug is linked to a peptide carrier.Targeted drug delivery and reduced systemic toxicity. nih.gov
Bioprecursor ProdrugsAn inactive form is metabolically converted to the active drug.Overcoming poor bioavailability. orientjchem.org

Isolation and Characterization of Natural Product Derivatives Containing the Benzenepropanoic Acid Moiety.

Nature is a rich source of structurally diverse compounds, and many natural products contain a benzenepropanoic acid core. The isolation and characterization of these compounds often involve a series of chromatographic techniques to separate them from complex mixtures obtained from plants, marine organisms, or microorganisms. rsc.orgsemanticscholar.org

For example, various phenolic compounds, including derivatives of benzenepropanoic acid, have been identified in plant extracts. nih.gov The characterization of these isolated natural products relies on modern spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to elucidate their precise chemical structure. researchgate.net Dimeric amide alkaloids, for instance, have been isolated from Piper chaba and their structures confirmed through detailed analysis of their spectral data. researchgate.net The identification of such natural products can provide valuable lead compounds for the development of new drugs.

Natural Product SourceIsolation TechniquesCharacterization Methods
Plants, Marine Organisms, MicroorganismsChromatography (VLC, FC, MPLC, HPLC) rsc.orgNMR, Mass Spectrometry, IR Spectroscopy researchgate.net
Piper chabaExtraction, HPLC/ESI-MS¹H-NMR, ¹³C-NMR, Mass Spectrometry researchgate.net
Breynia cernuaGC-MS analysis of stem extractIn vitro and in silico analysis nih.gov

Advanced Applications and Functionalization Research

Role in the Synthesis of Complex Organic Molecules as Key Intermediates

The utility of a molecule as a key intermediate is determined by its ability to participate in a variety of chemical reactions to form more complex structures. For Benzenepropanoic acid, 5-bromo-2-iodo-, its di-halogenated phenyl ring and propanoic acid side chain theoretically offer multiple sites for functionalization. The bromo and iodo substituents can be selectively targeted in cross-coupling reactions, a cornerstone of modern organic synthesis. However, specific examples of its use in the synthesis of complex organic molecules are not documented in peer-reviewed literature.

Precursors for Novel Heterocyclic Compounds and Pharmacophores

Halogenated benzoic acids and their derivatives are frequently employed as precursors for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. ambeed.com For instance, related bromo-phenylamino benzoic acid derivatives have been synthesized and studied for their potential as non-steroidal anti-inflammatory drugs. nih.gov Additionally, prenylated benzenepropanoic acid analogues have demonstrated anti-neuroinflammatory activity. nih.gov While it can be postulated that Benzenepropanoic acid, 5-bromo-2-iodo- could serve as a precursor for novel pharmacophores, there is no direct scientific evidence to support this specific application.

Exploration in Materials Science and Polymer Chemistry

The incorporation of halogenated monomers into polymers can impart desirable properties such as flame retardancy, and the aromatic ring can contribute to thermal stability and specific electronic properties.

Monomer Applications in Functional Polymer Synthesis

There is no available research indicating the use of Benzenepropanoic acid, 5-bromo-2-iodo- as a monomer in functional polymer synthesis.

Development of Organic Electronic or Responsive Materials

The development of organic electronic materials often relies on molecules with specific electronic and photophysical properties. While related benzene (B151609) compounds are explored in materials science, there are no studies that have investigated Benzenepropanoic acid, 5-bromo-2-iodo- for applications in organic electronics or responsive materials. ambeed.com

Research in Organometallic Chemistry Utilizing Halogenated Aryl Substrates

The carbon-iodine and carbon-bromine bonds in Benzenepropanoic acid, 5-bromo-2-iodo- are susceptible to oxidative addition with various transition metals, a key step in many catalytic cycles. This would make it a potential substrate for organometallic research. However, no specific studies detailing such reactions with this particular compound have been published.

Enzyme Inhibition Mechanisms and Selective Target Engagement

Some halogenated aromatic compounds are known to exhibit biological activity, including enzyme inhibition. For example, some benzenepropanoic acid derivatives have been investigated for their anti-inflammatory effects through the inhibition of enzymes like COX-2. nih.gov However, there is no research available that has screened Benzenepropanoic acid, 5-bromo-2-iodo- for enzyme inhibition or explored its potential mechanisms of target engagement. The related 5-bromo-2-iodobenzoic acid is sold as a biochemical reagent for life science research, but its specific biological targets are not detailed. medchemexpress.com

Studies on Alpha-Glucosidase and Urease Inhibition

Enzyme inhibition is a critical strategy in managing a variety of diseases. Alpha-glucosidase inhibitors are key in controlling postprandial hyperglycemia in diabetic patients, while urease inhibitors are pursued for treating infections caused by urease-producing bacteria. google.commdpi.com Although Benzenepropanoic acid, 5-bromo-2-iodo- has not been specifically tested, research on analogous halogenated compounds highlights the potential of this structural class.

Studies on mixed dihalogenated compounds have shown potent inhibitory effects. For instance, a 6-bromo-8-iodo-2-phenyl-substituted quinazoline-3-oxide derivative demonstrated dual inhibitory activity against both α-glucosidase and α-amylase, with an IC₅₀ value of 1.01 ± 0.05 μM for α-glucosidase, which was more potent than the reference drug acarbose (B1664774) (IC₅₀ = 4.40 ± 0.05 μM). researchgate.netsemanticscholar.org The combination of bromo and iodo substituents on the phenyl ring was found to increase the inhibitory effect compared to derivatives with only a single bromine atom. semanticscholar.org This suggests that the specific arrangement and electronic properties of the bromo- and iodo-moieties on a phenyl ring can significantly contribute to the binding and inhibition of these key enzymes.

In another study, various 5-bromo-3-methyl-7-carbo-substituted indazoles were synthesized and evaluated for their α-glucosidase inhibitory activity. researchgate.net Several of these compounds showed significant inhibition, with IC₅₀ values ranging from 0.50 to 51.51 μM, indicating that the bromo-indazole scaffold is a promising starting point for developing potent inhibitors. researchgate.net

Regarding urease, while specific data on bromo-iodo-phenylpropanoic acids are lacking, the general role of urease in the pathogenesis of infections by microorganisms like Helicobacter pylori makes its inhibition a key therapeutic goal. dokumen.pub The investigation of halogenated small molecules as urease inhibitors remains an active area of research.

Table 1: α-Glucosidase Inhibitory Activity of Related Bromo-Iodo Substituted Compounds This table presents data for structurally related compounds, not Benzenepropanoic acid, 5-bromo-2-iodo-.

Compoundα-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)Reference
6-Bromo-8-iodo-2-phenyl-substituted quinazoline-3-oxide1.01 ± 0.051.18 ± 0.06 researchgate.netsemanticscholar.org
6-Bromo-2-phenyl-substituted quinazoline-3-oxide1.08 ± 0.025.33 ± 0.01 researchgate.netsemanticscholar.org
Acarbose (Reference Drug)4.40 ± 0.052.92 ± 0.02 researchgate.netsemanticscholar.org

Investigation of Glutamate (B1630785) Carboxypeptidase II (GCPII) Inhibitory Properties

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a well-established therapeutic target for both neurological disorders characterized by excess glutamate and for the imaging and therapy of prostate cancer. google.comgoogle.com Inhibitors of GCPII are designed to interact with the enzyme's active site, which contains zinc. google.com While many potent inhibitors are highly polar, there is a significant effort to develop more lipophilic compounds that can better penetrate tissues, such as crossing the blood-brain barrier. mdpi.com

The incorporation of halogen atoms into the phenyl structure of GCPII inhibitors is a key strategy in this area. Research has shown that bromo- and iodo-substituted ligands can enhance binding affinity. For example, 4-bromo- and 4-iodo-substituted carbamate-based PSMA inhibitors were found to have increased binding affinities, attributed to the optimal interaction of the halogenated phenyl ring with the enzyme. mdpi.com

Furthermore, a patent for GCPII inhibitors describes a compound class that includes (S)-2-((((S)-5-(4-bromo-2-fluorobenzamido)-...) structures, highlighting the use of a bromo-substituted phenyl ring in potent inhibitor design. google.com Another series of inhibitors based on hydroxamic acid also explored bromo-benzyl substitutions to enhance potency. researchgate.net These examples underscore that the bromo- and iodo-phenyl motifs are considered valuable components in the rational design of GCPII inhibitors, suggesting that Benzenepropanoic acid, 5-bromo-2-iodo- could serve as a relevant scaffold for future investigation in this field.

Mechanistic Investigations of Antioxidant Activity in Related Compounds

The antioxidant potential of phenolic compounds is often linked to their ability to scavenge free radicals and chelate pro-oxidant metals. The substitution pattern on the aromatic ring, including the presence of halogens, can significantly modulate this activity. nih.gov Halogens can influence the electronic properties of the molecule, which in turn affects the stability of the resulting radical after hydrogen donation. nih.gov

Research into novel 7-substituted 6-iodo-3-O-flavonol glycosides, where the 7-substituent included a bromine atom, evaluated their free-radical scavenging activities. nih.gov The study found that these halogenated compounds exhibited notable antioxidant properties. For example, a derivative featuring a 7-bromo and 6-iodo substitution pattern displayed significant radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl). nih.gov

Another study on trans-aryl-palladium complexes bearing iodo-phenyl and bromo-phenyl ligands investigated their antioxidant capacity using both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.com The results indicated that the nature of the substitution on the phenyl ring played a crucial role in the observed activity. While direct comparisons are complex due to the metal's presence, the study reinforces the principle that halogenated phenyl groups are key modulators of a molecule's redox properties. mdpi.com These findings suggest that the bromo- and iodo-substituents in Benzenepropanoic acid, 5-bromo-2-iodo- would likely play a significant role in its potential antioxidant mechanism, influencing its ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical.

Table 2: Radical Scavenging Activity of a Related Halogenated Flavonol Glycoside This table presents data for a structurally related compound, not Benzenepropanoic acid, 5-bromo-2-iodo-.

CompoundDPPH Scavenging IC₅₀ (µM)Reference
7-Bromo-6-iodo-2-(4-chlorophenyl)-4H-chromen-4-one-3-O-glycoside5.18 ± 0.01 (AChE Inhibition) nih.gov
Quercetin (Reference)Data for comparison not specified in same terms nih.gov

Note: The primary focus of the cited study nih.gov was on cholinesterase inhibition, with antioxidant activity as a secondary evaluation. The provided IC₅₀ value is for Acetylcholinesterase (AChE) inhibition, where the compound showed high potency.

Studies on Antibacterial Efficacy and Underlying Mechanisms of Action

The search for new antibacterial agents is critical in the face of rising antimicrobial resistance. Halogenation is a well-established strategy in medicinal chemistry to enhance the biological activity of compounds, often by increasing their lipophilicity, which can improve cell membrane penetration. nih.gov

Research into compounds with structures related to Benzenepropanoic acid, 5-bromo-2-iodo- has yielded promising antibacterial results. In one study, the synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones bearing substituted 3-iodo- or 3-bromo-phenyl rings at the C-2 position produced derivatives with effective antibacterial activity. researchgate.net This demonstrates that the presence of iodo- and bromo-phenyl groups is compatible with, and likely contributes to, antibacterial action.

More specifically, a study on 1,2,3-triazole derivatives found that compounds with 2-bromo and 4-iodo phenyl substitutions exhibited a potent Minimum Inhibitory Concentration (MIC) of 0.036 μg/mL against Enterococcus faecalis. acs.org Molecular docking suggested that this activity was due to strong interactions with and inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication. acs.org

Another investigation into para-substituted functionalised ferrocene (B1249389) esters showed that 4-bromophenyl and 4-iodophenyl derivatives were effective at inhibiting the growth of Bacillus subtilis. jcdr.netnih.gov The 4-bromophenyl ester also showed activity against Micrococcus luteus. jcdr.netnih.gov These studies collectively indicate that phenyl rings substituted with bromine and iodine are a recurring feature in potent antibacterial compounds, acting through mechanisms that can include enzyme inhibition and potentially membrane disruption.

Table 3: Antibacterial Activity of Related Halogenated Phenyl Compounds This table presents data for structurally related compounds, not Benzenepropanoic acid, 5-bromo-2-iodo-.

Compound Class/DerivativeBacterial StrainActivity (MIC)Reference
Triazole with 2-bromo and 4-iodo phenyl substitutionEnterococcus faecalis0.036 µg/mL acs.org
4-Bromophenyl ferrocenecarboxylateBacillus subtilisEffective at 2.25-9.0 µM jcdr.netnih.gov
4-Iodophenyl ferrocenecarboxylateBacillus subtilisEffective at 4.28-17.12 µM jcdr.netnih.gov
4-Bromophenyl ferrocenecarboxylateMicrococcus luteusEffective at 9.0 µM jcdr.netnih.gov

Future Research Directions and Emerging Opportunities

Discovery of Unexplored Synthetic Pathways for Enhanced Efficiency and Diversity

Currently, specific, high-yield synthetic routes for Benzenepropanoic acid, 5-bromo-2-iodo- (CAS 1261518-06-2) are not widely documented in publicly available literature. chemsrc.com Future research should prioritize the development of novel and efficient synthetic methodologies. Drawing inspiration from the synthesis of related compounds like 5-bromo-2-iodobenzoic acid, which can be prepared from 2-amino-5-bromobenzoic acid via a diazotization-iodination sequence, analogous multi-step syntheses could be explored. nbinno.comgoogle.com

Potential synthetic strategies could involve:

Cross-coupling Reactions: Palladium or copper-catalyzed cross-coupling reactions, such as Heck, Suzuki, or Sonogashira reactions, could be employed to introduce the propanoic acid side chain or its precursor to a pre-functionalized bromo-iodobenzene ring.

Direct C-H Functionalization: Investigating methods for the direct C-H functionalization of a suitable bromo-iodobenzene precursor would represent a more atom-economical approach.

Flow Chemistry: The use of continuous flow reactors could offer improved reaction control, enhanced safety for potentially hazardous intermediates, and greater scalability compared to traditional batch processes. nbinno.com

A key objective will be to develop pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry, minimizing waste and the use of hazardous reagents.

Advanced Functionalization for Precision Applications in Chemical Biology and Materials Science

The distinct reactivity of the bromo and iodo substituents on the benzene (B151609) ring opens up numerous possibilities for selective functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many cross-coupling reactions, allowing for sequential modifications.

In Chemical Biology: This selective reactivity could be exploited to synthesize complex molecules for biological investigation. For instance, the iodo position could be used as a handle for introducing a fluorescent tag or a bioactive pharmacophore, while the bromo position could be used for attaching the molecule to a solid support or another molecular entity. Such precisely functionalized derivatives could serve as chemical probes to study biological processes or as building blocks for novel therapeutic agents.

In Materials Science: The dihalogenated nature of the compound makes it an attractive monomer for polymerization reactions. Selective polycondensation reactions could lead to the formation of novel polymers with tailored electronic and photophysical properties. The presence of heavy atoms like bromine and iodine could impart useful characteristics such as high refractive index or flame retardancy to the resulting materials.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The field of chemical synthesis is being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.govnd.edutuwien.at These computational tools can be leveraged to accelerate the exploration of Benzenepropanoic acid, 5-bromo-2-iodo- and its derivatives.

Retrosynthesis and Reaction Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions. youtube.com Similarly, ML models can predict the outcomes of unknown reactions, including potential yields and side products, thus minimizing trial-and-error in the laboratory. nd.edu

In Silico Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of virtual derivatives of Benzenepropanoic acid, 5-bromo-2-iodo-. This would enable the in silico screening of large virtual libraries to identify candidates with desired characteristics for specific applications, such as drug-like properties or specific material performance metrics, before committing to their synthesis. researchgate.net

Development of Circular Economy Approaches for Sustainable Production and Recycling

For any new chemical entity to be viable in the long term, its lifecycle must be considered within the framework of a circular economy. Research in this area would focus on sustainable production and end-of-life management.

Bio-based Feedstocks: A long-term goal could be to develop synthetic pathways that utilize renewable, bio-based feedstocks instead of petroleum-derived starting materials. mdpi.comrsc.org While challenging for a complex molecule like this, it aligns with the broader push for sustainability in the chemical industry. basf.comnih.gov

Catalyst Recovery and Recycling: For synthetic routes employing expensive and often toxic heavy metal catalysts (e.g., palladium), developing efficient methods for catalyst recovery and reuse is crucial for both economic and environmental sustainability.

Degradable Polymers: If used as a monomer for polymers, research could focus on designing the polymer backbone to be degradable under specific conditions, facilitating its recycling or benign degradation at the end of its useful life.

Exploration of Undiscovered Bioactive Roles through High-Throughput Screening and Phenotypic Assays

The biological activity of Benzenepropanoic acid, 5-bromo-2-iodo- remains unexplored. High-throughput screening (HTS) offers a powerful platform to rapidly assess its potential in various biological contexts. stanford.eduagilent.com

Target-Based Screening: Libraries of derivatives, synthesized through the advanced functionalization routes described above, could be screened against a wide range of biological targets, such as enzymes or receptors implicated in disease. agilent.com

Phenotypic Screening: Phenotypic assays, which measure the effect of a compound on cell behavior or morphology, can uncover novel mechanisms of action without prior knowledge of the biological target. nih.gov Screening Benzenepropanoic acid, 5-bromo-2-iodo- and its analogs in various disease-relevant cell models (e.g., cancer cells, immune cells) could reveal unexpected therapeutic potential. nih.govnih.gov

The data generated from these HTS campaigns would be invaluable for identifying lead compounds for drug discovery programs and for understanding the structure-activity relationships of this class of molecules.

Q & A

Q. What synthetic strategies are recommended for introducing bromo and iodo substituents into benzenepropanoic acid derivatives?

  • Methodological Answer : Halogenation of aromatic rings typically employs electrophilic substitution or directed ortho-metalation (DoM). For bromination, use Br₂ with FeBr₃ as a catalyst under anhydrous conditions . Iodination may require harsher conditions, such as ICl in HNO₃ or directed iodination via Cu(I)-mediated coupling . For regioselective dihalogenation (5-bromo-2-iodo), prioritize steric and electronic effects: bromine (bulkier) occupies the meta position relative to the propanoic acid group, while iodine occupies the ortho position. Confirm regiochemistry via ¹H/¹³C NMR and X-ray crystallography .

Q. How can the purity of 5-bromo-2-iodo-benzenepropanoic acid be validated after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC-MS : To detect halogenated byproducts (e.g., over-halogenation or dehalogenation products) .
  • Elemental Analysis : Verify Br/I stoichiometry (deviation >2% indicates impurities).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles, which may indicate residual solvents or unstable intermediates .

Q. What are the recommended storage conditions to prevent degradation of halogenated benzenepropanoic acids?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to minimize photodegradation of iodinated aromatic systems. Avoid exposure to moisture or strong oxidizers (e.g., peroxides), which may cleave C–I bonds . Periodically validate stability via NMR and FT-IR to detect hydrolysis or oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/iodo substituents influence the reactivity of benzenepropanoic acid in cross-coupling reactions?

  • Methodological Answer : The iodo group’s larger atomic radius and lower electronegativity (vs. bromo) make it more reactive in Suzuki-Miyaura couplings. However, steric hindrance at the 2-position may reduce catalytic efficiency. Optimize using Pd(OAc)₂ with SPhos ligand in THF/water (3:1) at 80°C . Compare turnover frequencies (TOF) for Br vs. I substituents using kinetic profiling .

Q. What computational methods can predict the environmental persistence of 5-bromo-2-iodo-benzenepropanoic acid?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Parameterize with logP (predicted via COSMO-RS) and Hammett constants (σ⁺ for electron-withdrawing substituents). Validate with experimental soil microcosm studies measuring degradation rates under aerobic/anaerobic conditions .

Q. How can contradictory NMR data for dihalogenated benzenepropanoic acids be resolved?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamer interconversion) or solvent-dependent shifts. Use VT-NMR (variable-temperature NMR) to suppress rotameric signals. For ambiguous coupling patterns, employ 2D techniques (HSQC, HMBC) to assign substituent positions unambiguously .

Safety and Compliance

Q. What personal protective equipment (PPE) is essential when handling iodinated aromatic acids?

  • Methodological Answer : Use nitrile gloves (≥0.11 mm thickness) and a lab coat with chemical-resistant sleeves. For respiratory protection, employ NIOSH-certified N95/P100 respirators if handling powders. Conduct all reactions in a fume hood with HEPA filters to capture volatile iodine species .

Q. How should waste containing 5-bromo-2-iodo-benzenepropanoic acid be deactivated?

  • Methodological Answer : Neutralize with 10% NaHCO₃, then adsorb onto activated carbon or molecular sieves. Incinerate at >850°C in a licensed facility to prevent formation of toxic polyhalogenated dioxins .

Data Contradiction Analysis

Q. Why do reported melting points for halogenated benzenepropanoic acids vary across studies?

  • Methodological Answer : Variations arise from polymorphic forms or solvate formation. Characterize crystalline phases via PXRD and DSC to identify true melting points. For example, hydrate vs. anhydrous forms may differ by 10–15°C .

Q. How can discrepancies in catalytic efficiency for halogenated substrates be reconciled?

  • Methodological Answer :
    Systematically control variables: catalyst loading (ppm levels), ligand-to-metal ratios, and solvent polarity. Use Design of Experiments (DoE) to identify critical factors (e.g., water content in THF) affecting reaction reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.